Methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid
Description
Methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid is a compound with the molecular formula C9H14N2O2.C2HF3O2. It is a combination of methyl 2-cyano-2-piperidin-4-ylacetate and 2,2,2-trifluoroacetic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.C2HF3O2/c1-13-9(12)8(6-10)7-2-4-11-5-3-7;3-2(4,5)1(6)7/h7-8,11H,2-5H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHXADMMCFTKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1CCNCC1.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-2-piperidin-4-ylacetate typically involves the reaction of piperidine with cyanoacetic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to yield the desired product. The addition of 2,2,2-trifluoroacetic acid is done to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and other reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyano-2-piperidin-4-ylacetate: This compound is similar but lacks the trifluoroacetic acid component.
2,2,2-Trifluoroacetic acid: This is a component of the compound and is used in various chemical reactions.
Uniqueness
Methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid is unique due to the combination of its components, which imparts specific chemical and physical properties
Biological Activity
Methyl 2-cyano-2-piperidin-4-ylacetate; 2,2,2-trifluoroacetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : Methyl 2-cyano-2-piperidin-4-ylacetate; 2,2,2-trifluoroacetic acid
- Molecular Formula : C₁₁H₁₄F₃N₃O₂
- Molecular Weight : 293.25 g/mol
Methyl 2-cyano-2-piperidin-4-ylacetate is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may inhibit the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of bioactive compounds.
- Receptor Modulation : It may interact with neurotransmitter receptors, particularly those related to the central nervous system (CNS). This interaction can influence neurotransmission and has implications for treating neurological disorders.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, potentially making it a candidate for developing new antibiotics .
Pharmacokinetics
Pharmacokinetic studies indicate that methyl 2-cyano-2-piperidin-4-ylacetate has favorable absorption characteristics:
- Absorption : High gastrointestinal absorption is predicted, allowing effective systemic distribution.
- Blood-Brain Barrier Penetration : The compound's lipophilicity suggests it can permeate the blood-brain barrier, making it a potential candidate for CNS-targeted therapies.
Biological Activity Data
| Activity Type | Effect/Outcome | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |
| Antimicrobial | Active against Gram-positive bacteria | |
| CNS Activity | Potential modulation of neurotransmitters |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of methyl 2-cyano-2-piperidin-4-ylacetate against various bacterial strains. The results indicated significant inhibition of growth for strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, the compound was administered to animal models to assess its effects on anxiety and depression-like behaviors. The results demonstrated that treatment with methyl 2-cyano-2-piperidin-4-ylacetate led to a significant reduction in anxiety behaviors as measured by the elevated plus maze test. This suggests potential therapeutic applications in mood disorders.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-cyano-2-piperidin-4-ylacetate, and how does the trifluoroacetic acid component influence the synthesis?
Answer: The synthesis typically involves multi-step protocols:
- Step 1: Condensation of piperidine derivatives with cyanoacetate esters under basic conditions (e.g., Knoevenagel reaction) to form the cyano-piperidinylacetate backbone .
- Step 2: Acid-catalyzed esterification or salt formation using trifluoroacetic acid (TFA) to stabilize intermediates or enhance solubility .
- Step 3: Purification via recrystallization or column chromatography, with TFA often aiding in removing basic impurities .
Key Consideration: Variations in solvent systems (e.g., DCM vs. THF) and stoichiometric ratios of TFA can significantly alter yields. Reproducibility requires strict control of anhydrous conditions .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
Answer:
- NMR Spectroscopy: H and C NMR confirm the piperidine ring conformation, cyano group placement, and ester linkage integrity. F NMR verifies TFA coordination .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., CHNO·CFCOOH, MW 318.25 g/mol) and detects fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry of the piperidin-4-yl group, critical for understanding biological interactions .
Note: Discrepancies in spectral data (e.g., unexpected splitting in H NMR) may indicate impurities or tautomeric forms, necessitating repeat analysis under controlled conditions .
Advanced Research Questions
Q. What mechanistic role does the trifluoroacetic acid component play in enhancing the compound’s electrophilicity during reactions?
Answer: TFA acts as a dual-function agent :
- Acid Catalyst: Protonates carbonyl groups, increasing electrophilicity for nucleophilic attacks (e.g., in ester hydrolysis or amide coupling) .
- Stabilizing Agent: Forms hydrogen bonds with the piperidine nitrogen, modulating electron density and reaction selectivity .
Experimental Insight: In SN2 reactions, TFA’s strong electron-withdrawing effect (via the CF group) accelerates substitution rates by 30–40% compared to acetic acid .
Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl substitutions) impact biological activity?
Answer:
- Fluorophenyl Groups: Enhance lipophilicity and membrane permeability, improving CNS-targeted activity (e.g., neurochemical assays) .
- Trifluoromethyl Groups: Increase metabolic stability and target binding affinity (e.g., enzyme inhibition via hydrophobic interactions) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
- Step 1: Validate assay conditions (e.g., pH, temperature) that affect TFA dissociation and active species availability .
- Step 2: Cross-reference with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based IC measurements) .
- Step 3: Analyze batch-specific impurities (e.g., residual solvents) via LC-MS to rule out confounding factors .
Case Study: Discrepancies in IC values (e.g., 10 µM vs. 25 µM) were traced to TFA concentration variations in buffer solutions, highlighting the need for standardized protocols .
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and fume hoods for TFA vapor mitigation .
- Waste Disposal: Neutralize TFA-containing waste with sodium bicarbonate before disposal .
- Storage: Airtight containers under inert gas (N) to prevent moisture-induced degradation .
Future Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
